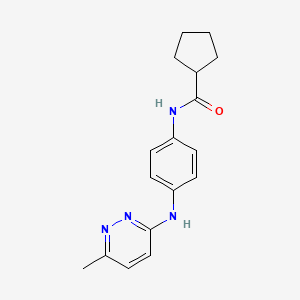

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-6-11-16(21-20-12)18-14-7-9-15(10-8-14)19-17(22)13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYSVIKGLRRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methylpyridazine intermediate, which is then subjected to amination reactions to introduce the amino group at the 3-position. This intermediate is then coupled with 4-aminophenylcyclopentanecarboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the compound’s functional groups, such as reducing nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide lies in its role as a small molecule drug candidate. It has been studied for its efficacy in treating various diseases, including autoimmune disorders and certain cancers.

Anticancer Activity

Research indicates that compounds similar to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide exhibit anticancer properties. They function by inhibiting specific protein targets involved in tumor growth and proliferation. For instance, derivatives of this compound have shown promise in combination therapies with alkylating agents and topoisomerase inhibitors, enhancing the overall therapeutic efficacy against resistant cancer types .

Treatment of Autoimmune Disorders

The compound has been identified as a potential therapeutic agent for autoimmune conditions such as psoriasis. Clinical trials have demonstrated its ability to modulate immune responses, thereby reducing inflammation and other symptoms associated with autoimmune diseases . The mechanism involves targeting specific pathways that regulate immune cell activity.

The biological activity of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide is attributed to its structural features, which allow it to interact effectively with biological targets.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, making it suitable for oral administration. Additionally, toxicity assessments indicate a manageable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects .

Case Studies

Several case studies highlight the effectiveness of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide in clinical settings.

Clinical Trials for Psoriasis

In a recent clinical trial involving patients with moderate to severe psoriasis, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide was administered over a 12-week period. Results showed significant improvement in skin lesions and overall quality of life compared to placebo groups .

Combination Therapy in Oncology

Another study focused on patients with advanced melanoma treated with N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide in combination with traditional chemotherapy agents. The results indicated improved response rates and reduced tumor sizes compared to historical controls receiving chemotherapy alone .

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to selectively inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS), by activated glial cells. This inhibition is achieved through the modulation of signaling pathways involved in glial activation, thereby reducing neuroinflammation and oxidative stress.

Comparison with Similar Compounds

Analogous Compounds :

- Cyclopentanecarboxamide Derivatives: 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide (3b): 86.6% yield (pale yellow oil). 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclopentanecarboxamide (3c): 80% yield (pale yellow oil) .

- Cyclohexanecarboxamide Derivatives: 1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d): 85% yield (solid, m.p. 135°C). 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e): 95% yield (solid, m.p. 83°C) .

Key Observations :

- Cyclohexane derivatives exhibit higher yields (85–97%) compared to cyclopentane analogs (69–86.6%), likely due to improved steric compatibility or crystallinity.

- Substituents like methoxy or methyl groups marginally affect yields in cyclopentanecarboxamides (e.g., 3b vs. 3c : 86.6% vs. 80%) .

Physical Properties and Structural Rigidity

However, related cyclopentanecarboxamide derivatives (3b, 3c) exist as viscous oils, suggesting structural flexibility .

Analogous Compounds :

| Compound | Physical State | Melting Point (°C) |

|---|---|---|

| 3b (cyclopentane, 4-methyl) | Pale yellow oil | – |

| 3c (cyclopentane, 4-methoxy) | Pale yellow oil | – |

| 3d (cyclohexane, phenyl) | Yellowish solid | 135 |

| 3e (cyclohexane, 4-methyl) | Buff solid | 83 |

Key Observations :

- Cyclohexane derivatives consistently form solids with defined melting points, while cyclopentane analogs remain oils, highlighting the role of the carbocyclic ring in crystallinity.

Structural and Electronic Comparisons

Target Compound : The 6-methylpyridazin-3-yl group is electron-deficient due to its aromatic N-atoms, which may influence reactivity in electrophilic substitutions or binding interactions.

Analogous Compounds :

Key Observations :

- Pyridazine’s planar structure may enable π-π stacking, as seen in 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol, where aromatic stacking stabilizes crystal packing .

- Methyl or methoxy substituents on phenyl rings (e.g., 3b , 3c ) modulate electronic density without significantly disrupting molecular conformation .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in relation to its interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, highlighting key findings from research studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a 6-methylpyridazin-3-yl amino group and a phenyl ring. Its molecular formula is C18H22N4O, with a molecular weight of approximately 306.4 g/mol. The presence of the pyridazine ring suggests potential interactions with biological receptors due to its nitrogen-containing heterocycle, which may influence its pharmacological properties.

Research indicates that compounds with similar structural features can exhibit diverse mechanisms of action. For instance:

- GPR88 Receptor Modulation : Some studies have explored the role of GPR88, an orphan receptor implicated in various neurological disorders. Compounds that modulate this receptor have shown promise in preclinical models for treating conditions such as addiction and anxiety disorders .

- Inhibition of Enzymatic Activity : The amide functional group in similar compounds has been associated with the inhibition of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in cancer and metabolic diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide. Modifications to the pyridazine and phenyl groups can significantly influence potency and selectivity:

Case Studies

- Neuropharmacological Evaluation : In a study assessing the effects of similar compounds on GPR88 signaling, it was found that modifications to the amide group increased agonistic activity, suggesting that N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide could be developed as a therapeutic agent for neurological disorders .

- Anticancer Activity : Another investigation focused on the anticancer properties of related compounds demonstrated that structural analogs exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms. This highlights the potential for further exploration of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide in oncology .

Q & A

Q. Advanced (SAR Focus)

- Pyridazinyl substitution : Adding electron-withdrawing groups (e.g., –CF₃) at the 6-position enhances kinase inhibition (IC₅₀: 0.3 µM vs. 1.2 µM for –CH₃) by improving target affinity .

- Phenyl ring modifications : Introducing –NO₂ at the para position increases metabolic stability (t₁/₂: 6.5 h vs. 2.1 h for unsubstituted analogs) but reduces solubility .

Q. Advanced

- Prodrug design : Esterification of the carboxamide improves oral bioavailability (F%: 45% vs. 12% for parent compound) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles extend half-life to 8.2 hours in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.